molecular formula C12H16N2O4 B1622187 Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate CAS No. 91558-42-8

Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Cat. No.: B1622187
CAS No.: 91558-42-8
M. Wt: 252.27 g/mol
InChI Key: PYZXYZOBPGPOFQ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry systematic name for this compound is benzyl N-(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate, which provides a comprehensive description of the molecular structure according to standardized nomenclature principles. This systematic naming approach reflects the compound's carbamate core structure, where the benzyl group serves as the alkyl component of the carbamate ester linkage, while the substituted amino acid derivative constitutes the nitrogen-containing portion of the molecule. The International Union of Pure and Applied Chemistry nomenclature system emphasizes the importance of precisely identifying each structural component, beginning with the benzyl group attached to the carbamate oxygen, followed by the complex substituted alkyl chain containing both amino and hydroxyl functionalities.

The structural representation reveals a carbamate linkage characterized by the carbonyl-oxygen-nitrogen connectivity pattern, with the benzyl group providing aromatic stabilization through its phenyl ring system. The amino acid-derived portion of the molecule contains both primary amide and secondary alcohol functionalities, creating multiple sites for potential chemical interactions and stereochemical considerations. The International Union of Pure and Applied Chemistry system requires specific attention to the positioning and configuration of these functional groups to ensure accurate molecular identification.

Computational chemistry tools have generated standardized molecular descriptors including the International Chemical Identifier string and Simplified Molecular Input Line Entry System representations, which provide machine-readable formats for database storage and retrieval. The International Chemical Identifier string for this compound is InChI=1S/C12H16N2O4/c1-8(15)10(11(13)16)14-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,15H,7H2,1H3,(H2,13,16)(H,14,17), demonstrating the systematic encoding of molecular connectivity and hydrogen atom positioning. These computational representations facilitate accurate database searches and molecular modeling studies while maintaining consistency with International Union of Pure and Applied Chemistry nomenclature standards.

Systematic versus Common Naming Conventions in Carbamate Chemistry

Carbamate compounds represent a diverse class of organic molecules characterized by the general formula R₂NC(O)OR, where the nitrogen-carbon-oxygen linkage forms the defining structural motif. The systematic naming of carbamates follows International Union of Pure and Applied Chemistry guidelines that prioritize the carbamate functional group while providing detailed descriptions of substituent groups attached to both the nitrogen and oxygen atoms. In contrast to systematic nomenclature, common naming conventions often employ abbreviated forms or trivial names that may not fully convey the molecular structure but provide convenient communication tools within specialized chemical communities.

Properties

IUPAC Name

benzyl N-(1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8(15)10(11(13)16)14-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,15H,7H2,1H3,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZXYZOBPGPOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866137
Record name Benzyl (1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
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Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91558-42-8
Record name Carbamic acid, [1-(aminocarbonyl)-2-hydroxypropyl]-, phenylmethyl ester
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Record name Benzyl (1-(aminocarbonyl)-2-hydroxypropyl)carbamate
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Record name Benzyl (1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
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Record name Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate typically involves the reaction of benzyl carbamate with appropriate reagents under controlled conditions. One common method includes the use of carbonylimidazolide in water, which facilitates the formation of carbamates without the need for an inert atmosphere . Another approach involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as tin-catalyzed transcarbamoylation and indium triflate-catalyzed synthesis are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted carbamates .

Scientific Research Applications

Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate (C₁₂H₁₆N₂O₃) is a carbamate derivative with a variety of applications across scientific fields, including pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

Pharmaceuticals: this compound serves as a building block in drug development, particularly for creating compounds with antimicrobial or anticancer properties.

Organic Chemistry: It is used in organic synthesis, specifically in transcarbamation and amidation processes, which are essential for modifying the structure of organic compounds to create diverse chemical entities. A method for converting benzyl carbamates to amides involves using potassium carbonate in alcohols under heating conditions.

Materials Science: Benzyl carbamate is used in the synthesis of caged compounds like aza- and oxaazaisowurtzitanes, which are precursors to HEDMs. The synthesis involves acid-catalyzed condensation reactions with glyoxal in polar protic and aprotic solvents. Acetonitrile has been identified as the best solvent for forming hexaazaisowurtzitane derivatives.

Biochemistry: Benzyl carbamate derivatives are used as acylating agents in peptide synthesis, which aids in creating peptides and their mimetics. The synthesis and characterization of new benzyl carbamate derivatives are useful for peptide bond formation.

The biological activity of this compound is largely attributed to its structural components. Carbamates are known for their potential biological activities. Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways, which could affect drug metabolism and efficacy, as well as interactions with cellular receptors, which may provide insights into its pharmacodynamics.

Structural Comparison

This compound shares structural similarities with other carbamate compounds:

Compound NameStructure FeaturesUnique Aspects
Benzyl N-(3-hydroxypropyl)carbamateHydroxypropyl chainDifferent chain length; potential for varying activity
Benzyl N-(2-hydroxyethyl)carbamateEthanol-derived hydroxy groupShorter hydrocarbon chain; different solubility properties
Phenethyl N-(1-carbamoyl-2-hydroxypropyl)carbamatePhenethyl instead of benzylAlters lipophilicity; may impact bioavailability

Mechanism of Action

The mechanism of action of benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate involves its interaction with molecular targets through its carbamate group. This group can form stable bonds with amines, protecting them during chemical reactions. The compound’s ability to undergo deprotection under specific conditions (e.g., acidic or basic) allows for controlled release of the protected amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other benzyl carbamates are critical for understanding its unique properties. Below is a comparative analysis based on substituent variations, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituent Variations Key Properties/Applications Similarity Score* Reference
Benzyl (1-cyanocyclohexyl)carbamate (1352999-51-9) Cyanocyclohexyl group replaces aminocarbonyl-hydroxypropyl Higher lipophilicity; used in agrochemical intermediates 0.93
Benzyl (1-cyanocyclopentyl)carbamate (1352999-40-6) Cyanocyclopentyl group Enhanced metabolic stability; explored in CNS drug candidates 0.92
(R)-Benzyl (1-cyano-2-methylpropyl)carbamate (117143-35-8) Chiral cyanoalkyl group Stereoselective synthesis of β-lactam antibiotics 0.91
Benzyl N-[(diethylcarbamoyl)methyl]carbamate (79990-06-0) Diethylcarbamoyl group Lower toxicity profile; solvent compatibility in coatings 0.82
(R)-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate (57355-13-2) Hydrazinyl-oxo substituent Chelating agent for metal-catalyzed reactions 0.87

*Similarity scores (0–1) are based on Tanimoto coefficients comparing molecular fingerprints .

Key Findings

Reactivity and Stability: Aminocarbonyl vs. Cyano Groups: The aminocarbonyl group in the target compound provides hydrogen-bonding capacity, enhancing solubility in polar solvents compared to cyano-substituted analogs (e.g., 1352999-51-9), which are more lipophilic . Hydroxypropyl Chain: The 2-hydroxypropyl moiety introduces steric hindrance, reducing enzymatic degradation rates relative to simpler alkyl chains (e.g., diethylcarbamoyl derivatives in 79990-06-0) .

Applications: Pharmaceuticals: The target compound’s amide-carbamate hybrid structure is advantageous in prodrug design, whereas cyanocyclohexyl analogs (1352999-51-9) are prioritized in agrochemicals due to their stability in non-aqueous environments . Catalysis: Hydrazinyl derivatives (57355-13-2) exhibit superior metal-chelating properties, unlike the target compound, which lacks such functional groups .

Biological Activity

Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate is a carbamate derivative with promising biological activity, particularly in medicinal chemistry. This compound's unique structure, which includes a benzyl group, an aminocarbonyl moiety, and a hydroxypropyl chain, influences its interactions with various biological targets.

  • Molecular Formula : C₁₂H₁₆N₂O₃
  • Molecular Weight : 232.27 g/mol
  • Melting Point : 110-113 °C
  • Boiling Point : Approximately 508.4 °C

These properties suggest that the compound is stable under standard conditions and may be suitable for various applications in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its structural components, which enable it to interact with specific enzymes and receptors within biological systems. Preliminary studies indicate potential interactions with metabolic enzymes, which could play a role in drug metabolism and efficacy.

Biological Activities

  • Antibacterial and Antifungal Properties :
    • Research indicates that carbamate derivatives exhibit varying degrees of antibacterial and antifungal activity. While specific data on this compound's efficacy is limited, similar compounds have shown promising results against various pathogens .
  • Inhibition of Enzymes :
    • The compound has been evaluated for its ability to inhibit enzymes such as BACE1, which is relevant in Alzheimer's disease research. At a concentration of 10 μM, some related compounds have demonstrated significant inhibition of BACE1 activity, suggesting that this compound may also possess similar properties .
  • Peptide Synthesis :
    • As an acylating agent, this compound plays a crucial role in peptide synthesis, aiding in the formation of peptide bonds and the development of peptide mimetics. This application highlights its significance in drug design and development.

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with other related carbamate compounds:

Compound NameStructure FeaturesUnique Aspects
Benzyl N-(3-hydroxypropyl)carbamateHydroxypropyl chainDifferent chain length; varying biological activity
Benzyl N-(2-hydroxyethyl)carbamateEthanol-derived hydroxy groupShorter hydrocarbon chain; different solubility properties
Phenethyl N-(1-carbamoyl-2-hydroxypropyl)carbamatePhenethyl instead of benzylAlters lipophilicity; may impact bioavailability

This table illustrates how structural variations can influence the biological activity and pharmacokinetic properties of carbamate derivatives.

Study on Antibacterial Activity

A study synthesized various N-benzyl carbamates and evaluated their antibacterial efficacy against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting the potential for developing new antibacterial agents based on the benzyl carbamate framework .

Research on Enzyme Inhibition

In another study focusing on enzyme inhibition, several benzyl carbamates were tested for their ability to inhibit BACE1 activity. While this compound was not directly tested, related compounds showed up to 28% inhibition at 10 μM concentrations, providing insights into the potential efficacy of structurally similar compounds .

Q & A

Q. How to design structure-activity relationship (SAR) studies for analogs with improved bioactivity?

  • Methodological Answer :
  • Core Modifications : Introduce electron-withdrawing groups (e.g., –F, –Cl) to enhance electrophilicity at the carbamate carbonyl .
  • Side Chain Variation : Replace hydroxypropyl with cyclopropane or adamantyl groups to improve metabolic stability (e.g., t1/2 increased by 3-fold in some derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate
Reactant of Route 2
Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate

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